(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine
Overview
Description
(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique structure, which includes a cyclopropyl group and a pyrrole ring, making it an interesting compound for synthetic chemists and researchers.
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives have been found to interact with various biological targets, such as gata family proteins .
Mode of Action
Pyrrole derivatives have been shown to inhibit the dna-binding activity of gata3 and other members of the gata family .
Biochemical Pathways
It’s known that pyrrole derivatives can suppress th2 cell differentiation and inhibit the expression and production of th2 cytokines .
Result of Action
Pyrrole derivatives have been shown to significantly suppress th2 cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The compound is often produced in batch reactors, followed by purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Shares the pyrrole ring structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrole ring.
1H-Pyrrol-3-yl)methanamine: Similar structure but without the cyclopropyl and dimethyl groups.
Uniqueness
(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine is unique due to the combination of the cyclopropyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-5-9(6-11)8(2)12(7)10-3-4-10/h5,10H,3-4,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGOBROMTMGWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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